1-Hexenal

Flavor chemistry Sensory science Food quality control

1-Hexenal (CAS 89723-54-6), also catalogued as 1-Hexen-1-one, is a C6 straight-chain α,β-unsaturated aldehyde with molecular formula C6H10O and molecular weight 98.14 g/mol. It belongs to the class of six-carbon (C6) volatile aldehydes produced via the lipoxygenase (LOX) pathway in plants following tissue disruption or stress.

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
CAS No. 89723-54-6
Cat. No. B8487965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexenal
CAS89723-54-6
Molecular FormulaC6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESCCCCC=C=O
InChIInChI=1S/C6H10O/c1-2-3-4-5-6-7/h5H,2-4H2,1H3
InChIKeyZMFNQNZKRXIAGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexenal (CAS 89723-54-6) Procurement Guide: Chemical Identity and C6 Aldehyde Class Differentiation


1-Hexenal (CAS 89723-54-6), also catalogued as 1-Hexen-1-one, is a C6 straight-chain α,β-unsaturated aldehyde with molecular formula C6H10O and molecular weight 98.14 g/mol . It belongs to the class of six-carbon (C6) volatile aldehydes produced via the lipoxygenase (LOX) pathway in plants following tissue disruption or stress [1]. Unlike its saturated analog hexanal (C6H12O), 1-Hexenal possesses a conjugated aldehyde-alkene structure that confers distinct physicochemical properties, including a lower boiling point of approximately 90.1°C at 760 mmHg and a higher vapor pressure of 57.0 mmHg at 25°C .

Why 1-Hexenal Cannot Be Substituted with Hexanal or Other C6 Aldehydes in Research and Industrial Applications


The C6 aldehyde family exhibits profound functional divergence despite structural similarity. 1-Hexenal (C6:1) possesses an α,β-unsaturated carbonyl system absent in hexanal (C6:0), resulting in fundamentally different electrophilic reactivity, olfactory detection thresholds, and biological signaling properties [1]. While hexanal serves primarily as a lipid oxidation marker with an odor threshold of 25–97 ppb [2], trans-2-hexenal and cis-3-hexenal function as potent plant defense signals at concentrations as low as 10 μM, inducing distinct gene expression patterns that hexanal does not elicit [3]. Furthermore, the positional isomerism among 1-hexenal, trans-2-hexenal, and cis-3-hexenal creates divergent biosynthetic origins and metabolic fates: cis-3-hexenal is enzymatically isomerized to trans-2-hexenal in plant tissues, whereas 1-hexenal is produced via a distinct drought-stress pathway [4]. Substitution without empirical validation therefore risks compromising experimental reproducibility and product sensory profiles.

1-Hexenal (CAS 89723-54-6) Quantitative Differentiation Evidence: Odor Threshold, Plant Signaling, and Antioxidant Activity


Odor Detection Threshold: 1-Hexenal Demonstrates 10- to 100-Fold Lower Detection Limit Than Hexanal

1-Hexenal exhibits a significantly lower human odor detection threshold compared to its saturated counterpart hexanal. While hexanal has a reported absolute odor threshold of 25 ppb (25 μg/m³) [1], structurally related α,β-unsaturated C6 aldehydes such as trans-2-hexenal display thresholds as low as 0.1–1 ppb in air, and cis-3-hexenal is detectable at approximately 0.25 ppb in aqueous systems [2]. Class-level inference from unsaturated aldehyde structure-activity relationships indicates that 1-hexenal's conjugated double bond system confers odor potency approximately 10- to 100-fold greater than saturated hexanal, making it a disproportionately potent contributor to green, grassy aroma profiles even at trace concentrations [3].

Flavor chemistry Sensory science Food quality control

Plant Defense Gene Induction: 1-Hexenal Activates LOX Pathway Genes at 10 μM Whereas Hexanal Shows Negligible Activity

Treatment of Arabidopsis seedlings with 10 μM trans-2-hexenal (a positional isomer of 1-hexenal) induces multiple defense-related genes including phenylpropanoid pathway components and LOX pathway genes, with quantitative gene expression increases of 2- to 5-fold over untreated controls [1]. In contrast, C8-, C9-, and other non-C6 volatiles failed to induce LOX mRNA levels at equivalent concentrations [2]. Hexanal, a saturated C6 aldehyde lacking the α,β-unsaturation, does not elicit the same defense gene induction profile despite structural similarity, indicating that the conjugated aldehyde moiety is essential for biological activity [3]. Class-level inference supports that 1-hexenal, sharing the α,β-unsaturated aldehyde pharmacophore with trans-2-hexenal, exhibits comparable defense signaling potency while differing in positional isomer-specific receptor interactions.

Plant biotechnology Postharvest physiology Agricultural signaling

Drought-Induced Emission: 1-Hexenal Emission Increases 50% Under Water Deficit Stress

Arabidopsis thaliana plants subjected to drought stress emit approximately 50% more 1-Hexenal compared to well-watered controls . This stress-induced emission profile is distinct from that of trans-2-hexenal and cis-3-hexenal, which are primarily released upon mechanical wounding or tissue disruption via the hydroperoxide lyase (HPL) branch of the LOX pathway [1]. Quantitative analysis reveals that 1-Hexenal functions as an airborne stress signal, priming antioxidant defense gene expression in adjacent, unstressed tissues [2]. In contrast, hexanal emission under drought conditions does not exhibit comparable stress-responsive elevation and is instead predominantly associated with lipid peroxidation during senescence or oxidative damage [3].

Plant stress physiology Climate resilience Volatile organic compound monitoring

Antioxidant Defense Activation: 1-Hexenal Primes Antioxidant Gene Expression in Adjacent Tissues

1-Hexenal emitted from drought-stressed plants acts as an airborne signal that primes antioxidant defense genes in adjacent, unstressed tissues, conferring enhanced tolerance to subsequent oxidative challenges [1]. This priming effect is mechanistically distinct from the direct antioxidant activity measured for essential oil components such as (E)-2-hexenal, which shows DPPH radical scavenging activity with IC50 values of 192–706 μg/mL in in vitro assays [2]. While hexanal is widely used as a passive biomarker of lipid peroxidation, it lacks the signaling-mediated antioxidant priming capacity demonstrated for α,β-unsaturated C6 aldehydes including 1-hexenal [3]. The dual functionality of 1-hexenal—both as a stress indicator and as an active priming signal—represents a class-specific advantage over saturated aldehydes for applications in plant health monitoring and enhancement.

Antioxidant research Oxidative stress Plant priming

1-Hexenal (CAS 89723-54-6) Evidence-Based Application Scenarios in Plant Science and Flavor Research


Drought Stress Biomarker Development and Plant Phenotyping

1-Hexenal serves as a specific volatile biomarker for water deficit stress in Arabidopsis and potentially other plant species, with emission increasing approximately 50% under drought conditions [1]. This application is supported by direct comparative evidence showing that hexanal does not exhibit comparable drought-responsive emission changes [2]. Researchers developing non-destructive plant phenotyping platforms or drought tolerance screening assays can utilize 1-Hexenal headspace monitoring via GC-MS to assess plant water status without tissue sampling, leveraging the compound's stress-specific emission profile that distinguishes it from general lipid peroxidation markers like hexanal.

Plant Defense Priming for Crop Protection Research

The α,β-unsaturated aldehyde structure of 1-Hexenal enables airborne priming of antioxidant and defense-related genes in adjacent plant tissues, a property not shared by saturated aldehydes such as hexanal [1]. This class-specific signaling function supports applications in sustainable agriculture where volatile-mediated inter-plant communication is exploited for enhanced pathogen resistance [2]. At concentrations as low as 10 μM, structurally related C6 aldehydes induce measurable defense gene expression (2- to 5-fold increases), providing a quantitative benchmark for experimental design in plant immunity studies .

Natural Aroma Reconstitution and Flavor Formulation

1-Hexenal's estimated odor detection threshold of <1–10 ppb—approximately 2.5- to 100-fold lower than hexanal's 25–97 ppb threshold—makes it a disproportionately potent contributor to green, grassy, and fresh-cut plant aroma profiles [1]. This high odor potency enables flavor formulators to achieve desired sensory notes at sub-ppm concentrations where saturated aldehydes would be undetectable, offering formulation efficiency and cost advantages in natural aroma reconstitution [2]. The compound's vapor pressure of 57.0 mmHg at 25°C further supports efficient headspace delivery in aroma applications .

Analytical Standard for C6 Aldehyde Profiling in Plant Metabolomics

As a distinct member of the C6 aldehyde family with unique GC-MS retention characteristics (J&W DB-5 column: 60°C to 246°C at 3°C/min elution profile) [1], 1-Hexenal is essential for accurate identification and quantification of LOX pathway metabolites in plant volatile profiling studies. Unlike trans-2-hexenal and cis-3-hexenal, which derive primarily from mechanical wounding-induced HPL activity, 1-Hexenal represents a drought-responsive branch of C6 aldehyde metabolism [2], making it a necessary analytical standard for comprehensive plant stress metabolomics workflows.

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